molecular formula C16H20N2O4 B4782433 N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclohexylethanediamide

N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclohexylethanediamide

Cat. No.: B4782433
M. Wt: 304.34 g/mol
InChI Key: WGFDKZSXIUYDSS-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-N’-cyclohexylethanediamide is a chemical compound characterized by the presence of a benzodioxole moiety and a cyclohexyl group

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclohexyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c19-15(16(20)18-12-4-2-1-3-5-12)17-9-11-6-7-13-14(8-11)22-10-21-13/h6-8,12H,1-5,9-10H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGFDKZSXIUYDSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N’-cyclohexylethanediamide typically involves the reaction of 1,3-benzodioxole derivatives with cyclohexylamine under controlled conditions. The reaction is often facilitated by the use of catalysts and specific solvents to ensure high yield and purity. For instance, a common method involves the use of palladium-catalyzed cross-coupling reactions, which are known for their efficiency in forming carbon-nitrogen bonds .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-N’-cyclohexylethanediamide undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by the use of specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts such as palladium on carbon. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield benzodioxole oxides, while reduction reactions may produce cyclohexylamine derivatives.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound has shown promise in biological studies, particularly in the investigation of enzyme interactions and cellular pathways.

    Medicine: Research has indicated potential therapeutic applications, including anticancer and antimicrobial properties.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(1,3-benzodioxol-5-ylmethyl)-N’-cyclohexylethanediamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and cellular pathways that are critical for various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxole derivatives and cyclohexylamine-based molecules. Examples include:

Uniqueness

What sets N-(1,3-benzodioxol-5-ylmethyl)-N’-cyclohexylethanediamide apart is its unique combination of the benzodioxole and cyclohexyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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